6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a piperidine moiety, and a dihydropyrimidinone core. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methodologies that include:
- Piperidine derivatives : Often synthesized through the reaction of piperidine with various carbonyl compounds.
- Dihydropyrimidinones : Commonly formed via the Biginelli reaction or related condensation reactions.
Antiviral Activity
Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown activity against HIV and other viral pathogens. A study highlighted that certain piperidine derivatives demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values reported for related compounds suggest significant antibacterial activity .
Microorganism | MIC (μM) |
---|---|
Staphylococcus aureus | 2 (for some derivatives) |
Pseudomonas aeruginosa | >100 |
Candida albicans | >100 |
Aspergillus niger | >100 |
Cytotoxicity
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. The cytotoxic concentration (CC50) for related compounds has been reported around 92 μM in Vero cells, indicating a moderate level of cytotoxicity . Further studies are needed to establish the safety margins for clinical applications.
Pharmacological Targets
In silico studies have predicted various pharmacological targets for this compound. These include:
- Enzymes : Potential inhibition of key enzymes involved in viral replication.
- Receptors : Interaction with neurotransmitter receptors may suggest applications in neuropharmacology.
- Transport Systems : Modulation of transport systems could influence drug delivery mechanisms.
Case Studies
Recent research has focused on evaluating the biological activity spectrum of piperidine derivatives through computational methods. One study utilized tools like SwissTargetPrediction and PASS to predict the activity profiles of new compounds, including those structurally related to our compound of interest. Results indicated potential applications in treating cancer and central nervous system disorders .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c29-23-16-22(20-6-7-20)26-18-28(23)17-19-8-12-27(13-9-19)24(30)25(10-14-31-15-11-25)21-4-2-1-3-5-21/h1-5,16,18-20H,6-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPZEJGUWIXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.